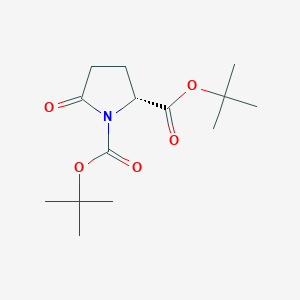

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other organic compounds . This compound is characterized by its high purity and is often used in technical applications, requiring careful handling and appropriate safety measures.

Vorbereitungsmethoden

The synthesis of ®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the use of 1-(tert-butyl) 2-methyl ®-5-oxopyrrolidine-1,2-dicarboxylic acid ester as a starting material . The process includes several steps:

Strecker Reaction: This involves the synthesis of racemic aminonitrile from pentynol.

BOC Protection: Protecting the amine group to prevent unwanted reactions.

Grignard Addition: Adding a Grignard reagent to form the desired intermediate.

Acidic Treatment: Converting the intermediate into the final product through acidic conditions.

Analyse Chemischer Reaktionen

®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Asymmetric Synthesis

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate serves as a valuable chiral building block in organic synthesis. Its ability to induce chirality makes it instrumental in the production of other chiral molecules, which are crucial for the development of pharmaceuticals. The compound can facilitate the synthesis of enantiomerically pure compounds through various pathways, including:

- Peptide Synthesis : The di-tert-butyl ester groups act as protecting groups for amino acids, preventing unwanted side reactions during peptide bond formation.

- Synthesis of Proline-containing Peptides : Preliminary studies suggest its potential as a precursor for specific peptide structures.

Research indicates that this compound may exhibit significant biological activities, including:

- Anticoagulant Properties : It has been implicated in the synthesis of factor Xa inhibitors, which are vital for managing blood coagulation disorders.

- Anticancer Activity : The compound's structure allows it to modulate biochemical pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Antioxidant Activity

A study evaluated various derivatives of pyrrolidine compounds for their antioxidant properties using the DPPH radical scavenging method. Results indicated that modifications to the pyrrolidine ring could enhance antioxidant activity significantly compared to standard antioxidants like ascorbic acid . This suggests potential applications in developing nutraceuticals or pharmaceuticals targeting oxidative stress-related conditions.

Case Study 2: Synthesis Pathways

Research outlined multiple synthetic pathways for producing this compound with varying yields and purities. These studies emphasize the importance of solvent choice and catalytic conditions in optimizing synthetic routes for pharmaceutical applications.

Wirkmechanismus

The mechanism of action of ®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its role as an intermediate in drug synthesis means it can affect the pharmacokinetics and pharmacodynamics of the final pharmaceutical product .

Vergleich Mit ähnlichen Verbindungen

®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

1-Benzyl 2-(tert-butyl) ®-5-oxopyrrolidine-1,2-dicarboxylate: This compound has a similar structure but includes a benzyl group, which can alter its reactivity and applications.

2-benzyl 1-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate: Another similar compound with a benzyl group, used in different synthetic routes.

The uniqueness of ®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate lies in its specific structure and the resulting chemical properties, making it a valuable intermediate in various synthetic processes.

Biologische Aktivität

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives and is recognized for its unique structural characteristics, which contribute to its biological activity. The compound's molecular formula is with a molecular weight of approximately 285.34 g/mol .

Chemical Structure and Properties

The structure of this compound features a five-membered pyrrolidine ring substituted with two tert-butyl groups and two carboxylate moieties. This configuration imparts significant steric hindrance, influencing its reactivity and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 205524-47-6 |

| Synthesis Methods | Various chemical reactions |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. It may act as an inhibitor or activator in various metabolic pathways depending on its structural modifications. The compound's mechanism involves undergoing chemical transformations that can influence biological processes, particularly in the context of drug synthesis .

1. Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals, including those targeting metabolic disorders and overactive bladder conditions. Its role as a building block allows for the development of more complex organic molecules with potential therapeutic applications .

2. Enzyme Interactions

Studies have shown that this compound can modulate enzyme activity, which is crucial for understanding its pharmacological effects. For instance, it has been noted for its interactions with enzymes involved in metabolic pathways, potentially leading to the development of novel inhibitors for drug-resistant bacterial strains .

Case Studies and Research Findings

Recent research has highlighted the significance of this compound in various experimental setups:

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .

- Biochemical Pathway Studies : The compound has been utilized in biochemical studies to elucidate metabolic pathways involving pyrrolidine derivatives, contributing to a better understanding of their biological roles .

Eigenschaften

IUPAC Name |

ditert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVKHBRFFCQICU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468111 | |

| Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205524-47-6 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) (2R)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205524-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.